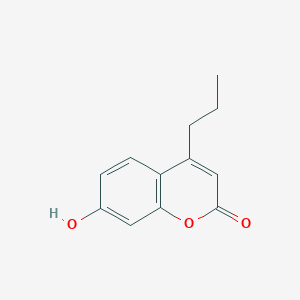

7-hydroxy-4-propyl-2H-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-8-6-12(14)15-11-7-9(13)4-5-10(8)11/h4-7,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJVOVBBBZRUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172804 | |

| Record name | Coumarin, 7-hydroxy-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-02-6 | |

| Record name | 7-Hydroxy-4-propyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 7-hydroxy-4-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 7-hydroxy-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-4-propyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-hydroxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-4-propyl-2H-chromen-2-one, also known as 4-propylumbelliferone, is a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] Coumarins have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties.[1][2] The substituent at the C-4 position of the coumarin scaffold plays a crucial role in modulating its biological efficacy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential biological activities of this compound, aimed at facilitating further research and drug development efforts.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations. While experimental data for this specific derivative is limited, a combination of computed data from reliable sources and experimental data from closely related analogs provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem CID: 5322246[3] |

| Molecular Weight | 204.22 g/mol | PubChem CID: 5322246[3] |

| Appearance | Off-white to pale yellow solid (predicted) | General coumarin properties[4] |

| Melting Point | Data not available (experimental). | - |

| Boiling Point | Data not available (experimental). | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dioxane.[4] | Inferred from 7-hydroxycoumarin[4] |

| pKa | ~7.1 | Estimated based on 7-hydroxycoumarin[4][5] |

| LogP (XLogP3) | 2.9 | PubChem CID: 5322246 (Computed)[3] |

| CAS Number | 19225-02-6 | ChemicalBook[6] |

Synthesis

The most common and efficient method for the synthesis of 7-hydroxy-4-substituted-coumarins is the Pechmann condensation.[2][7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, resorcinol is reacted with ethyl butyrylacetate in the presence of an acid catalyst.

Experimental Protocol: Pechmann Condensation

Materials:

-

Resorcinol

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin[8]

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid (or place Amberlyst-15) in an ice bath.

-

Slowly add resorcinol to the cooled acid with constant stirring.

-

To this mixture, add ethyl butyrylacetate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.

-

A solid precipitate of crude this compound will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Spectral Properties

Table 2: Predicted and Expected Spectral Data for this compound

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | δ 0.9-1.0 (t, 3H), 1.6-1.8 (m, 2H), 2.6-2.8 (t, 2H), 6.1-6.2 (s, 1H), 6.7-6.9 (m, 2H), 7.5-7.7 (d, 1H), 9.5-10.5 (s, 1H) | Propyl group protons, C3-H, aromatic protons, and phenolic -OH.[9] |

| ¹³C NMR | δ 13-14, 22-24, 35-37, 102-103, 110-114, 125-127, 153-156, 160-162 | Propyl carbons, aromatic carbons, and carbonyl carbon.[10] |

| FTIR (cm⁻¹) | ~3200-3400 (broad), ~1680-1720 (strong), ~1600, 1580, 1500 (multiple bands), ~1200-1300, ~1100-1200 | O-H stretch (phenolic), C=O stretch (lactone), C=C stretch (aromatic), C-O stretch (lactone and phenol).[11][12] |

| Mass Spec (EI) | M⁺ at m/z 204. Fragments at m/z 176 ([M-CO]⁺), m/z 147 ([M-C₃H₇]⁺).[13][14][15] | Molecular ion peak and characteristic fragmentation pattern of coumarins. |

Biological Activities and Signaling Pathways

Derivatives of 7-hydroxycoumarin are known to exhibit a range of biological activities, primarily anti-inflammatory and anticancer effects.[1] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of 7-hydroxycoumarins are often attributed to their ability to inhibit the production of pro-inflammatory mediators. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (TNF-α, IL-6).[16] 7-hydroxycoumarins are hypothesized to inhibit this pathway, thereby reducing the inflammatory response.

Anticancer Activity

The anticancer potential of coumarin derivatives is an active area of research. Their mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[18] The cytotoxic effects of these compounds are typically evaluated using in vitro assays on various cancer cell lines.

Table 3: Representative Anticancer Activity of a Related Coumarin

| Compound | Cell Line | IC₅₀ (µM) | Assay |

| 4-Methylumbelliferone | Glioblastoma (GL26) | ~200 | XTT Assay[19] |

Note: Data for this compound is not currently available. The data for 4-methylumbelliferone is provided for comparative purposes.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a compound against cancer cell lines.[20][21][22]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a promising coumarin derivative with potential for development as a therapeutic agent, particularly in the areas of inflammation and oncology. This technical guide has summarized its key chemical properties, provided a detailed synthetic protocol, and outlined methods for its biological evaluation. While further experimental investigation is required to fully elucidate its physicochemical characteristics and biological activity profile, the information presented here serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The exploration of this and other C-4 substituted coumarins is a compelling avenue for the discovery of novel therapeutics.

References

- 1. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 3. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-Hydroxycoumarin | 93-35-6 [chemicalbook.com]

- 6. This compound | 19225-02-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamopen.com [benthamopen.com]

- 14. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 15. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4-Methylumbelliferone as a potent and selective antitumor drug on a glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to 7-hydroxy-4-propyl-2H-chromen-2-one (CAS: 19225-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-4-propyl-2H-chromen-2-one, also known as 7-hydroxy-4-propyl-coumarin, is a member of the coumarin family, a class of benzopyrone compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and known biological activities, based on available scientific literature. While specific data for this compound is limited, this guide supplements the information with data from closely related analogs to provide a broader context for research and development.

Physicochemical and Synthetic Data

The compound is a light yellow solid.[1] Key physicochemical and synthetic data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19225-02-6 | - |

| Molecular Formula | C₁₂H₁₂O₃ | [2] |

| Molecular Weight | 204.22 g/mol | [2] |

| Melting Point | 128-130 °C | [1] |

| 135-137 °C | [3] | |

| Boiling Point | 390.9 °C at 760 mmHg (Predicted) | [3] |

| XLogP3 | 2.9 | [2] |

| Synthesis Method | Pechmann Condensation | [4] |

| Reactants | Resorcinol and ethyl butyrylacetate | [4] |

| Yield | 76.6% | [1] |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 10.55 (s, 1H, OH), 7.81–7.11 (m, 1H, ArH), 6.91–6.57 (m, 2H, ArH), 6.08 (s, 1H, C=CH), 2.71 (t, J=7.6 Hz, 2H, CH₂), 1.69-1.59 (m, 2H, CH₂), 0.96 (t, J=7.3 Hz, 3H, CH₃) | [4] |

Synthesis

Pechmann Condensation

The primary synthetic route to this compound is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl butyrylacetate).

Caption: Pechmann condensation for the synthesis of this compound.

Experimental Protocol

While a specific detailed protocol for this compound is not available in the cited literature, the following is a representative procedure adapted from the synthesis of the closely related 7-hydroxy-4-methylcoumarin, using the specific reactants for the title compound.

Materials:

-

Resorcinol

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Ethanol

Procedure:

-

In a suitable reaction vessel, combine resorcinol (1.0 eq) and ethyl butyrylacetate (1.0-1.1 eq).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours or until the reaction completion is indicated by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly into a beaker containing crushed ice to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude solid from ethanol to obtain the pure this compound.

-

Dry the purified product under vacuum.

Biological Activities and Potential Applications

This compound has been investigated for several biological activities, although comprehensive data, including quantitative metrics like IC₅₀ values, are not yet available in the public domain for this specific molecule.

Monoamine Oxidase (MAO) Inhibition

The compound has been synthesized and evaluated as part of a series of novel C7-substituted coumarins for their potential as selective monoamine oxidase (MAO) inhibitors.[1][4] MAO-A and MAO-B are important drug targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. While specific inhibitory concentrations for this compound were not reported, the study identified other coumarin derivatives as highly potent and selective MAO inhibitors, suggesting that this structural scaffold is promising for this target.[1]

Potential Anti-proliferative Activity

In a study focused on novel oxepin-annulated coumarins, the 4-propyl substitution on the coumarin ring was observed to enhance anti-proliferative activity against the HepG2 human liver cancer cell line when compared to compounds with 4-methyl or 4-phenyl substitutions. This suggests that the 4-propyl group may be a favorable substituent for developing coumarin-based anticancer agents.

Potential Anti-leishmanial Activity

A molecular docking study included this compound in a library of coumarin analogues screened as potential inhibitors of trypanothione reductase, a key enzyme in Leishmania.[5][6][7] This in-silico study suggests that the compound could be a candidate for further investigation as a treatment for leishmaniasis, although experimental validation is required.[5]

Experimental Protocols for Biological Assays (Representative)

Detailed experimental protocols for the biological evaluation of this compound are not available. The following is a general protocol for a monoamine oxidase inhibition assay, which is relevant to its investigated activity.

Objective: To determine the in-vitro inhibitory activity of the test compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Horseradish peroxidase (HRP)

-

p-Tyramine (substrate for MAO-B)

-

Amplex Red reagent

-

Potassium phosphate buffer

-

Test compound (this compound)

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well microplate reader (fluorescence)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add potassium phosphate buffer.

-

Add various concentrations of the test compound or reference inhibitor to the wells.

-

Add the respective MAO enzyme (MAO-A or MAO-B) to the wells and pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding a solution containing the substrate (kynuramine or benzylamine), HRP, and Amplex Red.

-

Incubate the plate at 37 °C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A generalized workflow for a fluorescence-based monoamine oxidase (MAO) inhibition assay.

Potential Mechanism of Action and Signaling Pathways

Direct evidence for the mechanism of action and the specific signaling pathways modulated by this compound is currently lacking. However, based on its evaluation as a MAO inhibitor, its potential mechanism would involve the modulation of neurotransmitter levels in the brain.

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for the treatment of depression and other neurological disorders.

Caption: Simplified diagram of MAO's role in neurotransmitter degradation and its potential inhibition.

Conclusion and Future Directions

This compound is a synthetically accessible coumarin derivative with potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. The available data suggests that the 4-propyl substituent may be beneficial for certain biological activities. However, a significant gap exists in the literature regarding its detailed pharmacological profiling.

Future research should focus on:

-

Comprehensive spectroscopic characterization (¹³C-NMR, IR, MS).

-

Quantitative determination of its inhibitory activity against MAO-A and MAO-B to establish IC₅₀ values and selectivity.

-

In-vitro evaluation against a panel of cancer cell lines to confirm and quantify its anti-proliferative effects.

-

Experimental validation of its potential anti-leishmanial activity.

-

Elucidation of its specific mechanism of action and effects on cellular signaling pathways.

This foundational data will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19225-02-6 Name: [xixisys.com]

- 4. Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. View of COUMARIN ANALOGUES AS A POTENTIAL INHIBITOR OF LEISHMANIASIS: A MULTI-TARGETING PROTEIN INHIBITION APPROACH BY MOLECULAR DOCKING | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 7. ujpronline.com [ujpronline.com]

An In-depth Technical Guide to 7-hydroxy-4-propyl-2H-chromen-2-one: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 7-hydroxy-4-propyl-2H-chromen-2-one. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.

Molecular Structure and Chemical Identity

This compound, a derivative of coumarin, is a bicyclic aromatic compound. The core structure consists of a benzene ring fused to an α-pyrone ring. A hydroxyl group is substituted at the C7 position, and a propyl group is attached at the C4 position.

IUPAC Name: 7-hydroxy-4-propylchromen-2-one[1] CAS Number: 19225-02-6[1] Molecular Formula: C₁₂H₁₂O₃[1]

Physicochemical and Spectroscopic Data

While experimental data for this compound is limited, the following tables summarize computed properties and predicted spectroscopic data based on its structure and data from closely related analogs, such as 7-hydroxy-4-methyl-2H-chromen-2-one.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 204.078644241 Da | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| Melting Point | Predicted: Similar to 7-hydroxy-4-methylcoumarin (~185-191 °C) | Analog Data[2] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | General Coumarin Properties |

Predicted Spectroscopic Data

¹H NMR (Proton NMR) Spectrum (Predicted, in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | 7-OH |

| ~7.6 | d | 1H | H-5 |

| ~6.8 | dd | 1H | H-6 |

| ~6.7 | d | 1H | H-8 |

| ~6.1 | s | 1H | H-3 |

| ~2.6 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |

| Prediction based on data for 7-hydroxy-4-methyl-2H-chromen-2-one[3]. |

¹³C NMR (Carbon NMR) Spectrum (Predicted, in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C-2 |

| ~160 | C-7 |

| ~155 | C-9 |

| ~153 | C-4 |

| ~126 | C-5 |

| ~113 | C-6 |

| ~110 | C-10 |

| ~108 | C-3 |

| ~102 | C-8 |

| ~37 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

| Prediction based on general coumarin chemical shifts and data for analogs. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3400 (broad) | O-H stretch (hydroxyl) |

| ~1720 | C=O stretch (lactone) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (lactone) |

| Prediction based on characteristic functional group frequencies. |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 204 | [M]⁺ (Molecular ion) |

| 175 | [M - C₂H₅]⁺ |

| 147 | [M - C₃H₇ - CO]⁺ |

| Prediction based on typical fragmentation patterns of 4-alkylcoumarins. |

Synthesis and Experimental Protocols

This compound can be synthesized via the Pechmann condensation, a classic method for preparing coumarins. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.

Synthesis Workflow

Detailed Experimental Protocol: Pechmann Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1.0 eq) and ethyl 2-oxopentanoate (1.1 eq).

-

Acid Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq) while stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours or gently heat to accelerate the reaction, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.

Biological Activity and Potential Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4][5][6][7] The biological activities of 7-hydroxycoumarins are often attributed to their ability to modulate various cellular signaling pathways.

Nrf2 Signaling Pathway in Oxidative Stress Response

Several 7-hydroxycoumarin derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a key transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.

MAPK Signaling Pathway in Inflammation and Cell Proliferation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another potential target for 7-hydroxycoumarin derivatives.[9][10][11] This pathway is involved in the regulation of various cellular processes, including inflammation, proliferation, and apoptosis. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active coumarins suggests potential efficacy in treating diseases associated with oxidative stress, inflammation, and cellular proliferation. The synthetic route via Pechmann condensation is well-established, allowing for accessible synthesis and derivatization. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this and related coumarin derivatives.

References

- 1. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure and pharmacological functions of coumarins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-hydroxy-4-propyl-2H-chromen-2-one

This technical guide provides a comprehensive overview of 7-hydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative of interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a general synthesis protocol, and discusses potential biological activities based on related structures.

Chemical Identity and Properties

The formal IUPAC name for the compound is 7-hydroxy-4-propylchromen-2-one .[1] It belongs to the coumarin class of benzopyrones, which are widely found in nature and are known for their diverse pharmacological activities.[2]

Physicochemical and Computed Properties

The following table summarizes the key computed properties for this compound. This data is essential for understanding its behavior in biological systems and for analytical method development.

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-4-propylchromen-2-one | PubChem[1] |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 204.078644241 Da | PubChem[1] |

| CAS Number | 19225-02-6 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Synthesis Methodology

The synthesis of this compound can be achieved via the Pechmann condensation reaction. This classic method for synthesizing coumarins involves the reaction of a phenol with a β-ketoester under acidic conditions. For this specific compound, resorcinol is reacted with ethyl 2-oxohexanoate.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established methods for the synthesis of similar 7-hydroxy-4-substituted coumarins.[2][3]

Materials:

-

Resorcinol

-

Ethyl 2-oxohexanoate (the β-ketoester corresponding to the propyl group at position 4)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice-water bath

-

Stirring apparatus

Procedure:

-

Reaction Setup: A solution of resorcinol (1 equivalent) and ethyl 2-oxohexanoate (1.2 equivalents) is prepared.

-

Acid Catalysis: The reaction vessel is cooled in an ice-water bath. Concentrated sulfuric acid is added dropwise to the solution with vigorous stirring, ensuring the temperature does not rise above 10°C.[2]

-

Reaction: After the addition of the acid, the mixture is stirred at ambient temperature for approximately 18-24 hours.[2]

-

Precipitation: The reaction mixture is then poured slowly into a beaker containing a vigorously stirred mixture of ice and water.

-

Isolation: The resulting precipitate (the crude product) is collected by vacuum filtration.

-

Washing: The collected solid is washed with cold water to remove any remaining acid and other water-soluble impurities.

-

Purification: The crude product is dried and then recrystallized from an appropriate solvent, such as aqueous ethanol, to yield the purified this compound.[3]

Synthesis Workflow Diagram

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is limited in the public domain, the broader class of 7-hydroxycoumarin derivatives has been extensively studied. These studies provide a strong basis for predicting the potential bioactivity and mechanisms of action for the target compound.

Summary of Activities of Related Coumarins

| Biological Activity | Compound Class | Key Findings | Reference |

| Anticancer | 7-hydroxy-4-phenylchromen-2-one derivatives | Derivatives showed potent cytotoxic activity against various human cancer cell lines, inducing apoptosis and G2/M cell cycle arrest. | [4] |

| Anticancer | 5,7-dihydroxy-4-propyl-2H-chromen-2-ones | Exhibited significant IC₅₀ values against HCT-116, HEPG-2, and A-549 cancer cell lines. | [5] |

| Antimicrobial | 5,7-dihydroxy-4-propyl-2H-chromen-2-ones | Showed considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. | [5] |

| NF-κB Inhibition | Bis(4-hydroxy-2H-chromen-2-one) derivatives | A synthesized biscoumarin inhibited TNFα-induced NF-κB activation in leukemia cell lines. | [6] |

| Cardioprotective | 7-hydroxyflavone (a related chromen-2-one) | Protected cardiomyocytes from H₂O₂-induced damage by maintaining mitochondrial membrane potential and inhibiting caspase-3 activation. | [7] |

Hypothetical Signaling Pathway: Apoptosis Induction

Based on the observed activities of related coumarin and chromenone compounds, a potential mechanism of action for the anticancer effects of this compound could involve the intrinsic apoptosis pathway. Research on similar compounds has demonstrated effects on mitochondrial membrane potential and the activation of caspases.[7] The following diagram illustrates a hypothetical signaling cascade that could be investigated for this compound.

This pathway suggests that the compound may induce stress on the mitochondria, leading to the release of cytochrome c into the cytosol. This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death, or apoptosis. This proposed mechanism provides a clear framework for future experimental validation.

References

- 1. This compound | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C12H12O3 Isomers: 1,3,5-Triacetylbenzene and Anofinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and known applications of two isomers with the molecular formula C12H12O3: 1,3,5-Triacetylbenzene and Anofinic Acid (2,2-Dimethyl-2H-chromene-6-carboxylic acid). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

1,3,5-Triacetylbenzene

1,3,5-Triacetylbenzene is a symmetrical aromatic ketone that serves as a versatile building block in organic synthesis. Its trifunctional nature allows for the construction of complex molecular architectures.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(3,5-diacetylphenyl)ethanone | [1] |

| CAS Number | 779-90-8 | [1] |

| Molecular Formula | C12H12O3 | [1][2] |

| Molecular Weight | 204.23 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 162-165 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in hot ethanol |

Experimental Protocols

A common method for the synthesis of 1,3,5-triacetylbenzene involves the self-condensation of acetone with an acylating agent, followed by cyclotrimerization. A detailed procedure is available in Organic Syntheses.[4]

Procedure Outline:

-

Preparation of Sodium Ethoxide: Finely powdered sodium is reacted with absolute ethanol in an anhydrous ether solvent under reflux.

-

Condensation: A mixture of acetone and ethyl formate is added to the sodium ethoxide solution.

-

Cyclization and Hydrolysis: The reaction mixture is extracted with water, and the aqueous solution is acidified with acetic acid. The solution is then warmed to promote cyclization and hydrolysis.

-

Crystallization and Purification: The crude 1,3,5-triacetylbenzene crystallizes from the solution upon standing. It can be purified by recrystallization from hot ethanol with activated charcoal.[4]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 1,3,5-triacetylbenzene.

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV-Vis or Mass Spectrometry (MS).[5]

Spectral Data:

-

¹H NMR, ¹³C NMR, IR, and GC-MS data are available on public databases such as PubChem.[1]

Biological Activity and Applications

Currently, there is limited information available on the specific biological activities of 1,3,5-triacetylbenzene. Its primary application lies in its use as a chemical intermediate. For instance, it is a precursor for the synthesis of phloroglucinol through the formation of benzene-1,3,5-tris-acetoxime and subsequent Beckmann rearrangement and hydrolysis.[6] The symmetrical tri-substituted pattern of 1,3,5-triacetylbenzene makes it a valuable scaffold in supramolecular chemistry and materials science. While derivatives of the structurally related 1,3,5-triazine have shown a range of biological activities, including antimicrobial and anticancer effects, the pharmacological profile of 1,3,5-triacetylbenzene itself remains largely unexplored.[7][8]

Anofinic Acid (2,2-Dimethyl-2H-chromene-6-carboxylic acid)

Anofinic acid is a naturally occurring compound belonging to the chromene class of oxygen-containing heterocycles.[9] Chromene derivatives are known for their wide range of pharmacological activities.[10][11][12]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethyl-2H-chromene-6-carboxylic acid | [9] |

| CAS Number | 34818-56-9 | [9] |

| Molecular Formula | C12H12O3 | [9] |

| Molecular Weight | 204.22 g/mol | [9] |

| Natural Occurrence | Found in fungi such as Aspergillus duricaulis and Curvularia fallax.[9] Also detected in some mushrooms.[13] |

Experimental Protocols

Synthesis of 2,2-dimethyl-2H-chromen-6-carbaldehyde (Intermediate): [14]

-

Alkylation: 4-Hydroxybenzaldehyde is reacted with 3-chloro-3-methyl-1-butyne in DMF with aqueous NaOH at 60°C.

-

Claisen Rearrangement/Cyclization: The resulting crude product is refluxed in N-methyl-2-pyrrolidone (NMP) to yield 2,2-dimethyl-2H-chromen-6-carbaldehyde.

Oxidation to Carboxylic Acid: The aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).

Standard analytical techniques for the characterization of organic compounds can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid O-H and C=O stretches.

Potential Biological Activity and Signaling Pathways

Specific pharmacological studies on Anofinic acid are scarce. However, the chromene scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including:

Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have been investigated for their antiproliferative activity against human non-small cell lung cancer cell lines.[16] Given the prevalence of biological activity within the chromene class, Anofinic acid represents a compound of interest for further pharmacological investigation.

Hypothetical Signaling Pathway Involvement:

Many natural products with anti-inflammatory properties exert their effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Auranofin, for example, has been shown to exert anti-inflammatory effects by downregulating the TLR4-mediated NF-κB signaling pathway.[17] While not experimentally verified for Anofinic acid, this pathway represents a plausible target for investigation based on the known anti-inflammatory activities of related compounds.

Caption: Hypothetical modulation of the NF-κB signaling pathway by Anofinic Acid.

Summary and Future Directions

This guide has provided a detailed overview of two C12H12O3 isomers, 1,3,5-Triacetylbenzene and Anofinic Acid. While 1,3,5-triacetylbenzene is a well-characterized synthetic intermediate, its biological profile remains to be elucidated. In contrast, Anofinic acid, a natural product, belongs to the pharmacologically significant class of chromenes. Although specific data on its activity is limited, its structural similarity to other bioactive chromenes suggests it may be a valuable lead compound for drug discovery.

Future research should focus on:

-

Screening 1,3,5-triacetylbenzene and its derivatives for biological activity to explore potential therapeutic applications.

-

Developing an optimized synthesis for Anofinic acid to enable further pharmacological studies.

-

Investigating the anticancer, anti-inflammatory, and other potential therapeutic effects of Anofinic acid in vitro and in vivo.

-

Elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways modulated by Anofinic acid.

References

- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,3,5-Triacetylbenzene | 779-90-8 | TCI Deutschland GmbH [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,3,5,Triacetylbenzene | SIELC Technologies [sielc.com]

- 6. US4115451A - Benzene-1,3,5-tris-acetoxime and the process for making phloroglucinol therewith - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anofinic acid | C12H12O3 | CID 5319235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 12. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 13. hmdb.ca [hmdb.ca]

- 14. op.niscair.res.in [op.niscair.res.in]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 7-Hydroxycoumarins: A Profile of a Promising Pharmacophore

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Coumarins, a class of benzopyran-2-one compounds, are widely distributed in nature and form the core of numerous molecules with significant biological activities.[1] Among these, the 7-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, imparting a range of pharmacological properties including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the documented biological activities of 7-hydroxycoumarin derivatives, with a particular focus on the structural and mechanistic aspects that drive these effects. While specific experimental data for 7-hydroxy-4-propylcoumarin is limited in the current scientific literature, this document will extrapolate the likely biological profile of this compound based on the extensive research conducted on its close structural analogs, primarily 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin.

Anticancer Activity

The 7-hydroxycoumarin nucleus is a common feature in molecules exhibiting potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity of 7-Hydroxycoumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric) | 2.63 ± 0.17 | [4] |

| 7-Hydroxy-4-methylcoumarin derivative | HL-60 (leukemia) | 8.09 | [5] |

| 7-Hydroxy-4-methylcoumarin derivative | MCF-7 (breast) | 3.26 | [5] |

| 7-Hydroxy-4-methylcoumarin derivative | A549 (lung) | 9.34 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 7-hydroxycoumarin derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[6]

Signaling Pathways in Anticancer Activity

Studies on 7-hydroxycoumarin derivatives suggest their involvement in key signaling pathways that regulate cell proliferation and apoptosis. For instance, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival.

References

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apjhs.com [apjhs.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 7-hydroxy-4-propyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the coumarin derivative, 7-hydroxy-4-propyl-2H-chromen-2-one (CAS No: 19225-02-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted mass spectrometry data alongside detailed experimental data for the closely related analogue, 7-hydroxy-4-methyl-2H-chromen-2-one, to offer valuable insights for researchers. The document details established experimental protocols for the synthesis and spectroscopic analysis of such coumarins and includes a generalized workflow for characterization.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Weight: 204.22 g/mol [2]

-

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information regarding the molecular weight and potential fragmentation patterns of a compound. The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.08592 | 140.2 |

| [M+Na]⁺ | 227.06786 | 150.5 |

| [M-H]⁻ | 203.07136 | 145.0 |

| [M+NH₄]⁺ | 222.11246 | 159.1 |

| [M+K]⁺ | 243.04180 | 148.3 |

| [M+H-H₂O]⁺ | 187.07590 | 134.5 |

| [M+HCOO]⁻ | 249.07684 | 162.2 |

| [M+CH₃COO]⁻ | 263.09249 | 184.1 |

| Data sourced from PubChemLite.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Data)

The following tables present the experimental ¹H and ¹³C NMR data for 7-hydroxy-4-methyl-2H-chromen-2-one. For this compound, the signals for the aromatic protons (H-5, H-6, H-8) and the vinylic proton (H-3) are expected to be in similar chemical shift regions. The key difference will be the signals for the 4-propyl group, which would exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ring.

Table 2.1: ¹H NMR Data for 7-hydroxy-4-methyl-2H-chromen-2-one

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.36 | s |

| H-3 | 6.12 | s |

| H-8 | 6.70 | d |

| H-6 | 6.78-6.81 | m |

| H-5 | 7.57-7.59 | d |

| -OH | 10.52 | s |

| Solvent: DMSO-d₆, Frequency: 400 MHz.[3] |

Table 2.2: ¹³C NMR Data for a 7-hydroxy-4-methyl-coumarin derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.17 |

| C-7 | 161.62 (Predicted) |

| C-8a | 155.52 (Predicted) |

| C-4 | 153.12 (Predicted) |

| C-5 | 126.39 (Predicted) |

| C-6 | 113.40 (Predicted) |

| C-3 | 110.02 (Predicted) |

| C-4a | 108.37 (Predicted) |

| C-8 | 102.81 (Predicted) |

| -CH₃ | 18.0 (Predicted) |

| Solvent: DMSO-d₆, Frequency: 125 MHz.[4] |

Infrared (IR) Spectroscopy (Analogous Data)

The IR spectrum of this compound is expected to show characteristic absorption bands similar to its 4-methyl analog. Key expected absorptions are listed below.

Table 2.3: IR Data for 7-hydroxy-4-methyl-2H-chromen-2-one

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3502 |

| C=O stretch (lactone) | ~1670 |

| Sample Preparation: KBr pellet.[5] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 4-alkyl-7-hydroxycoumarins, adapted for the synthesis of the target compound.

Synthesis: Pechmann Condensation

The most common method for the synthesis of 7-hydroxy-4-substituted-coumarins is the Pechmann condensation.

Caption: Workflow for the synthesis of this compound.

-

Materials: Resorcinol, Ethyl butyrylacetate, Concentrated Sulfuric Acid (or another suitable acid catalyst), Ethanol (for recrystallization).

-

Procedure:

-

Cool concentrated sulfuric acid in an ice bath.

-

Slowly add a mixture of resorcinol and ethyl butyrylacetate to the cooled acid with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

-

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is crucial as the chemical shifts, particularly of the hydroxyl proton, can be solvent-dependent. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon environments.

-

Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural elucidation.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer (e.g., ESI-TOF, GC-MS, or LC-MS).

-

Sample Preparation:

-

GC-MS: Dissolve the sample in a volatile organic solvent.

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

Unveiling the Natural Bounty: A Technical Guide to 4-Alkyl-7-Hydroxycoumarins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and isolation of 4-alkyl-7-hydroxycoumarins. This class of coumarins has garnered significant scientific interest due to its diverse and potent biological activities, making it a promising area for drug discovery and development. This document details quantitative data, experimental protocols, and key biological pathways to facilitate further research and application.

Natural Sources of 4-Alkyl-7-Hydroxycoumarins

The primary repositories of 4-alkyl-7-hydroxycoumarins in the plant kingdom are concentrated within the genera Mesua and Calophyllum. These plants synthesize a variety of these compounds, often with different alkyl substitutions at the C4 position.

Table 1: Primary Natural Sources of 4-Alkyl-7-Hydroxycoumarins

| Plant Species | Family | Plant Part | Notable 4-Alkyl-7-Hydroxycoumarins Isolated |

| Mesua ferrea (Ceylon Ironwood) | Calophyllaceae | Blossoms, Stamens | 4-alkyl-5,7-dihydroxycoumarins[1] |

| Calophyllum inophyllum | Calophyllaceae | Seeds, Seed Oil, Bark | Calophyllolide and other 4-phenyl and 4-alkyl coumarins[2][3] |

| Calophyllum cerasiferum | Calophyllaceae | Not specified | 4-n-propyl coumarin derivatives |

| Calophyllum gracilentum | Calophyllaceae | Stem Bark | Gracilenins A–C (4-butan-2-yl-5,7-dihydroxycoumarin derivatives)[4] |

| Calophyllum polyanthum | Calophyllaceae | Seeds | 4-arylcoumarins[5] |

While extensive quantitative data for specific 4-alkyl-7-hydroxycoumarins is limited in the available literature, studies on the total coumarin content in Calophyllum inophyllum provide valuable insights into the potential yields.

Table 2: Total Coumarin Content in Calophyllum inophyllum

| Plant Material | Total Coumarin Content (%) | Reference |

| Seeds (from Java) | 0.101 - 0.383 | [6] |

| Seeds (outside Java) | 0.261 - 0.412 | [6] |

| Crude Oil (fresh) | 0.328 - 1.109 | [6] |

| Crude Oil (one year preserved) | 0.229 - 1.330 | [6] |

Biosynthesis of the Coumarin Core

The biosynthesis of the fundamental coumarin structure in plants originates from the shikimate pathway. Cinnamic acid, derived from phenylalanine, undergoes a series of enzymatic reactions including hydroxylation, glycolysis, and cyclization to form the characteristic benzopyrone nucleus. The biosynthesis of 7-hydroxycoumarins specifically involves the ortho-hydroxylation of p-coumaric acid. The alkylation at the C4 position is a subsequent modification, though the precise enzymatic mechanisms for this step are less well-characterized.

Experimental Protocols: Extraction and Isolation

The extraction and isolation of 4-alkyl-7-hydroxycoumarins from plant materials typically involve an initial extraction step followed by chromatographic purification.

Extraction Methodologies

Two primary methods have been successfully employed for the extraction of coumarins from Mesua ferrea and Calophyllum species: Soxhlet extraction and Supercritical CO2 extraction.

Soxhlet extraction is a conventional method that utilizes organic solvents to extract compounds from a solid matrix.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Calophyllum inophyllum seeds)

-

Soxhlet apparatus

-

Round bottom flask

-

Heating mantle

-

Condenser

-

Thimble

-

Solvent (e.g., n-hexane, ethanol, or methanol)

-

Rotary evaporator

Procedure:

-

Preparation: Weigh a known amount of finely ground, dried plant material and place it inside a cellulose thimble.

-

Assembly: Place the thimble in the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill a round bottom flask with the chosen extraction solvent (approximately 2/3 full).

-

Apparatus Setup: Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

-

Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser where it will be cooled and drip down into the chamber containing the plant material.

-

Siphoning: Once the solvent level in the chamber reaches the top of the siphon arm, the solvent containing the extracted compounds will be siphoned back into the flask.

-

Cycling: This process is repeated for several hours (typically 6-8 hours) to ensure complete extraction.

-

Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient alternative to traditional solvent extraction. It offers high selectivity and yields solvent-free extracts.

Equipment and Reagents:

-

Supercritical Fluid Extractor

-

High-pressure CO2 pump

-

Extraction vessel

-

Separator vessel

-

Back-pressure regulator

-

Liquid CO2

-

Co-solvent (e.g., ethanol, optional)

Procedure:

-

Preparation: The plant material is dried and ground to a uniform particle size to maximize surface area for extraction.

-

Loading: The ground plant material is packed into the extraction vessel.

-

Pressurization and Heating: The system is sealed, and liquid CO2 is pumped into the extraction vessel. The temperature and pressure are increased beyond the critical point of CO2 (31.1 °C and 73.8 bar) to bring it to a supercritical state. Optimal conditions for coumarin extraction have been reported around 240 bar and 60 °C.[7][8]

-

Extraction: The supercritical CO2, often mixed with a co-solvent like ethanol to increase polarity, is passed through the packed bed of plant material.[9] The 4-alkyl-7-hydroxycoumarins dissolve in the supercritical fluid.

-

Separation: The resulting solution is then transferred to a separator vessel where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the extracted compounds.

-

Collection: The crude extract is collected from the bottom of the separator. The CO2 can be recycled and reused in the process.

Isolation and Purification: Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual compounds from a crude extract.

Materials and Reagents:

-

Glass chromatography column

-

Stationary phase (Silica gel, 60-120 or 230-400 mesh)

-

Mobile phase (a gradient of non-polar to polar solvents, e.g., n-hexane and ethyl acetate)

-

Crude plant extract

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

Procedure:

-

Column Packing: A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is prepared and carefully poured into the chromatography column. The stationary phase is allowed to settle, and excess solvent is drained until it is just above the silica gel bed.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). For example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: The eluent is collected in a series of fractions (e.g., 10-20 mL each) in separate test tubes.

-

Fraction Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired 4-alkyl-7-hydroxycoumarin.

-

Pooling and Concentration: Fractions containing the pure compound are pooled together, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the isolated 4-alkyl-7-hydroxycoumarin.

Biological Activities and Potential Signaling Pathways

4-Alkyl-7-hydroxycoumarins have demonstrated a range of biological activities, with antibacterial, antioxidant, and cytotoxic (anti-cancer) effects being the most prominent.

Antibacterial Activity

Several 4-alkyl- and 4-phenyl-5,7-dihydroxycoumarins isolated from Mesua ferrea have shown potent activity against resistant strains of Gram-positive bacteria.[1] The proposed mechanism of action for hydroxycoumarins involves the disruption of the bacterial cell membrane and inhibition of biofilm formation.[10][11]

Cytotoxic and Pro-Apoptotic Activity

Dihydroxylated coumarins have been shown to induce apoptosis in various cancer cell lines.[12] The pro-apoptotic effect of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells is mediated by the activation of JNKs and inhibition of the ERK1/2 and PI3K/Akt pathways.[13] In human lung adenocarcinoma cells, this compound induces apoptosis through a mitochondria-mediated caspase-dependent pathway, which involves the partial inhibition of ERK/MAPK signaling.[14] Coumarin and 7-hydroxycoumarin have also been reported to induce cell cycle arrest in the G1 phase in lung carcinoma cell lines.[15]

Conclusion

4-Alkyl-7-hydroxycoumarins represent a valuable class of natural products with significant therapeutic potential. The genera Mesua and Calophyllum are rich sources of these compounds. The extraction and isolation protocols outlined in this guide provide a foundation for obtaining these compounds for further research. Future investigations should focus on elucidating the specific mechanisms of action and signaling pathways modulated by individual 4-alkyl-7-hydroxycoumarins to fully realize their potential in drug development.

References

- 1. japsonline.com [japsonline.com]

- 2. tsijournals.com [tsijournals.com]

- 3. archimer.ifremer.fr [archimer.ifremer.fr]

- 4. researchgate.net [researchgate.net]

- 5. Two new 4-arylcoumarins from the seeds of Calophyllum polyanthum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimising Supercritical Carbon Dioxide Extraction of Rosmarinic Acid from Rosmarinus officinalis L. and Enhancing Yield Through Soxhlet Coupling | MDPI [mdpi.com]

- 10. New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural insights into hydroxycoumarin-induced apoptosis in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical mechanisms underlying the pro-apoptotic activity of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacological Potential of 7-Hydroxy-4-propyl-2H-chromen-2-one: A Technical Guide Based on Analog Studies

Disclaimer: Direct experimental data on the pharmacological potential of 7-hydroxy-4-propyl-2H-chromen-2-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential based on the well-documented activities of its close structural analogs, primarily 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future investigations into this specific compound.

Introduction to this compound

This compound belongs to the coumarin family, a class of benzopyrone compounds known for their diverse and significant pharmacological activities.[1] The 7-hydroxycoumarin scaffold, in particular, is a privileged structure in medicinal chemistry, serving as a template for the development of numerous therapeutic agents.[2] The presence of a hydroxyl group at the C7 position is known to impart significant antioxidant and free radical scavenging properties.[2] While specific biological data for the 4-propyl derivative is scarce, its chemical structure, available on PubChem, suggests it shares the core features of other pharmacologically active 7-hydroxycoumarins.[3]

Chemical Structure:

Extrapolated Pharmacological Potential

Based on extensive research on its analogs, this compound is predicted to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The nature and size of the substituent at the C4 position can influence the potency and selectivity of these activities.

Anticancer Activity

Analogs of 7-hydroxycoumarin have demonstrated significant cytotoxic effects against various human cancer cell lines.[2] Modifications to the core structure, such as the addition of heterocyclic moieties, have been shown to enhance antiproliferative activity.[2] For instance, derivatives of 7-hydroxy-4-phenylcoumarin linked to triazole moieties have shown potent activity against human gastric cancer cells.[1]

Table 1: In Vitro Anticancer Activity of 7-Hydroxycoumarin Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric cancer) | 2.63 ± 0.17 | [1] |

| 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative | MCF-7 (breast cancer) | 0.86 µg/mL | [4] |

| 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative | HCT-116 (colon cancer) | 2.9 - 11.8 µg/mL | [4] |

| 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative | HEPG-2 (liver cancer) | 2.9 - 11.8 µg/mL | [4] |

| 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative | A-549 (lung cancer) | 2.9 - 11.8 µg/mL | [4] |

Anti-inflammatory Activity

Coumarin derivatives are known to exert anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins.[5] Studies on 7-hydroxy-4-methylcoumarin derivatives have demonstrated significant anti-inflammatory effects.[5]

Antioxidant Activity

The antioxidant properties of coumarins are attributed to their ability to scavenge free radicals, a mechanism central to mitigating oxidative stress.[5] The 7-hydroxy moiety is a key contributor to this activity.

Antimicrobial Activity

Derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7] Some of these compounds have shown moderate to high activity against both Gram-positive and Gram-negative bacteria.[6] Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones have also shown considerable zone inhibition against both bacteria and fungi.[4]

Table 2: Minimum Inhibitory Concentrations (MIC) of 7-Hydroxy-4-methylcoumarin Derivatives against Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 7 (a Schiff base derivative) | Escherichia coli | 31 | [6] |

| Compound 6 (a Schiff base derivative) | Staphylococcus aureus | 40 | [6] |

| Compound 7 (a Schiff base derivative) | Micrococcus luteus | 40 | [6] |

| Compound 8 (a Schiff base derivative) | Staphylococcus aureus | 300 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the evaluation of this compound.

Synthesis of this compound (General Pechmann Condensation)

The Pechmann condensation is a common method for the synthesis of coumarins.

Materials:

-

Resorcinol

-

Ethyl butyrylacetate (or equivalent β-keto ester with a propyl group)

-

Concentrated Sulfuric Acid (or another acidic catalyst)

-

Ethanol

-

Ice-cold water

Procedure:

-

Dissolve resorcinol in a minimal amount of ethanol in a round-bottom flask.

-

Add an equimolar amount of ethyl butyrylacetate to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., AGS, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to assess the anti-inflammatory potential of a compound.[5]

Materials:

-

Wistar rats or mice

-

This compound

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Divide the animals into groups: control, standard, and test groups (different doses of the compound).

-

Administer the test compound or standard drug orally or intraperitoneally.

-